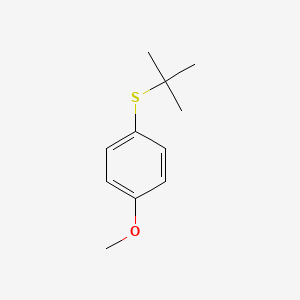

1-Tert-butylsulfanyl-4-methoxybenzene

Description

1-Tert-butylsulfanyl-4-methoxybenzene is a substituted benzene derivative featuring a tert-butylsulfanyl (t-BuS-) group at the 1-position and a methoxy (-OCH₃) group at the 4-position. The tert-butyl group imparts significant steric bulk, while the sulfide and methoxy groups influence electronic properties. The methoxy group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution, whereas the sulfide group exhibits weak electron-donating effects through sigma bonds. This combination renders the compound useful in organic synthesis, particularly as a ligand in transition-metal catalysis or as a building block for pharmaceuticals .

Properties

IUPAC Name |

1-tert-butylsulfanyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-11(2,3)13-10-7-5-9(12-4)6-8-10/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJHGICMTCSJHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255638 | |

| Record name | 1-[(1,1-Dimethylethyl)thio]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-64-3 | |

| Record name | 1-[(1,1-Dimethylethyl)thio]-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,1-Dimethylethyl)thio]-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylsulfanyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with tert-butylthiol in the presence of a suitable catalyst, such as a Lewis acid. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the sulfanyl linkage.

Industrial Production Methods: In an industrial setting, the production of 1-tert-butylsulfanyl-4-methoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylsulfanyl-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards electrophilic attack.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: De-sulfanylated benzene derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1-Tert-butylsulfanyl-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butylsulfanyl-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

4-Tert-Butyl Diphenyl Sulfide

Structure : Features a tert-butyl group at the 4-position and a phenylthio (-SPh) group instead of methoxy.

Key Differences :

- Substituent Effects : The phenylthio group is bulkier and less electron-donating than methoxy, reducing ring activation for electrophilic reactions.

- Solubility : The absence of a polar methoxy group increases lipophilicity, making it less soluble in polar solvents compared to 1-Tert-butylsulfanyl-4-methoxybenzene .

- Applications : Primarily used in materials science for stabilizing polymers due to its steric hindrance and thermal stability.

| Property | 1-Tert-butylsulfanyl-4-methoxybenzene | 4-Tert-Butyl Diphenyl Sulfide |

|---|---|---|

| Molecular Weight (g/mol) | ~196.3 | ~256.4 |

| Substituent Polarity | Moderate (methoxy) | Low (phenylthio) |

| Common Applications | Catalysis, intermediates | Polymer stabilization |

1-(2-Azido-1-(Trifluoromethoxy)ethyl)-4-(tert-butyl)benzene (4n)

Structure : Contains a tert-butyl group and a trifluoromethoxy-azidoethyl chain.

Key Differences :

- Electronic Effects : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, deactivating the ring and directing electrophilic attacks meta. This contrasts with the electron-donating methoxy group in the target compound.

- Reactivity : The azide (-N₃) group enables click chemistry applications, a feature absent in 1-Tert-butylsulfanyl-4-methoxybenzene .

| Property | 1-Tert-butylsulfanyl-4-methoxybenzene | Compound 4n |

|---|---|---|

| Ring Activation | Activated (methoxy) | Deactivated (trifluoromethoxy) |

| Functional Group Reactivity | Sulfide-based | Azide-based (click chemistry) |

4-tert-Butylbenzenesulfonamide Derivatives

Structure : Includes a sulfonamide (-SO₂NH₂) group instead of sulfide.

Key Differences :

- Acidity : Sulfonamides are acidic (pKa ~10) due to the -SO₂ group, enabling hydrogen bonding and salt formation, unlike the neutral sulfide group.

- Biological Activity : Sulfonamides are prevalent in pharmaceuticals (e.g., antibiotics), whereas sulfides are more common in agrochemicals .

- Solubility : Higher water solubility in sulfonamides due to hydrogen-bonding capacity.

| Property | 1-Tert-butylsulfanyl-4-methoxybenzene | 4-tert-Butylbenzenesulfonamide |

|---|---|---|

| Acidity | Neutral | Acidic (pKa ~10) |

| Typical Use | Catalysis, ligands | Pharmaceuticals |

Research Findings and Trends

- Steric Effects : The tert-butyl group in all compounds enhances thermal stability but reduces reaction rates in sterically demanding reactions .

- Oxidative Stability : Sulfides (e.g., 1-Tert-butylsulfanyl-4-methoxybenzene) oxidize to sulfoxides/sulfones under harsh conditions, while sulfonamides remain stable .

- Synthetic Utility : Methoxy-substituted derivatives are preferred in electrophilic aromatic substitution, whereas azide- or sulfonamide-containing analogs are tailored for bioorthogonal or medicinal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.